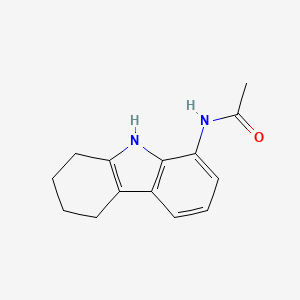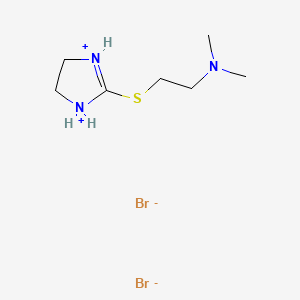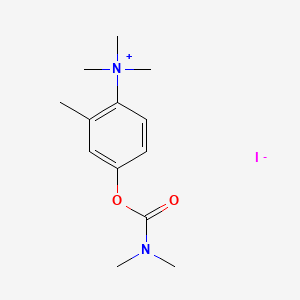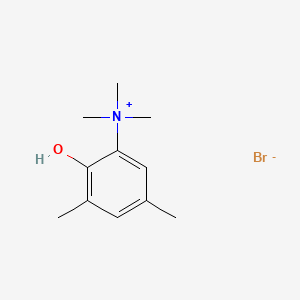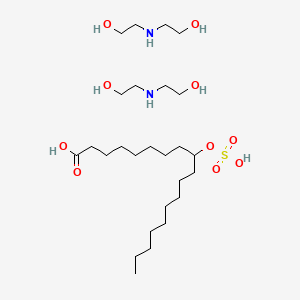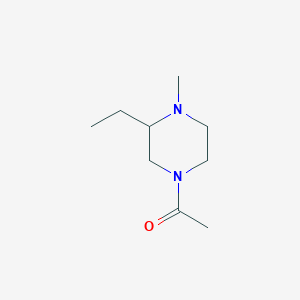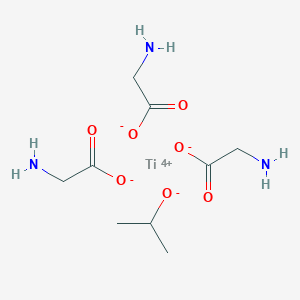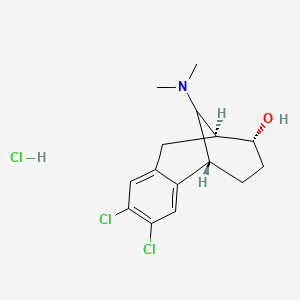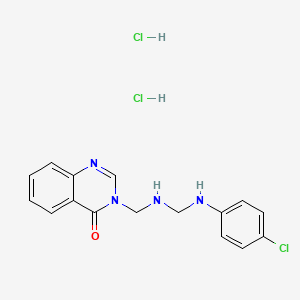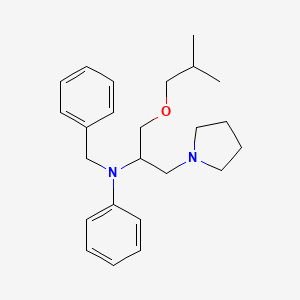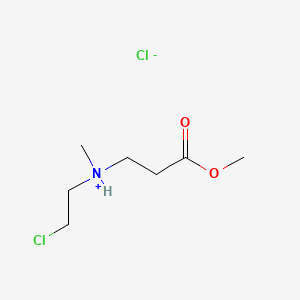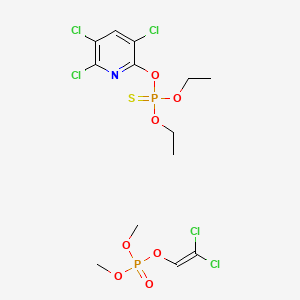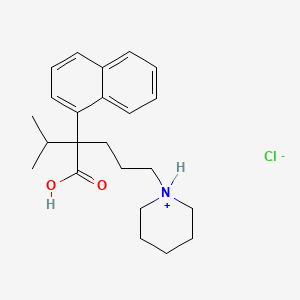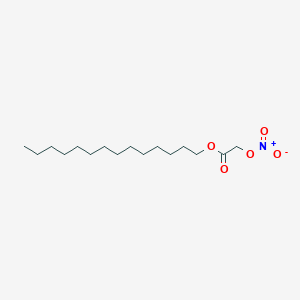
Tetradecyl (nitrooxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl (nitrooxy)acetate is an organic compound featuring a tetradecyl group attached to an acetate backbone, with a nitrooxy functional group
準備方法
Synthetic Routes and Reaction Conditions
Tetradecyl (nitrooxy)acetate can be synthesized through a variety of chemical routes. One common method involves the esterification of tetradecyl alcohol with (nitrooxy)acetic acid under acidic conditions. The reaction usually requires a catalyst such as sulfuric acid, and the reactants are typically heated to promote ester formation.
Reaction conditions:
Catalyst: Sulfuric acid
Temperature: 60-70°C
Duration: Several hours, until completion confirmed by thin-layer chromatography (TLC)
Industrial Production Methods
On an industrial scale, the production process may involve continuous esterification in large reactors, with controlled addition of reactants and continuous removal of water to drive the reaction to completion. Distillation techniques are employed to purify the product.
化学反応の分析
Types of Reactions
Oxidation: The nitrooxy group can be susceptible to oxidation, potentially forming nitrosonium ions. Reduction: Under certain conditions, the nitrooxy group can be reduced to an amine. Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, ozone Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst Nucleophiles for substitution: Alcohols, thiols, amines
Major Products
Oxidation: Formation of nitrosonium derivatives Reduction: Production of tetradecylamino compounds Substitution: Formation of tetradecyl derivatives with different substituents
科学的研究の応用
Tetradecyl (nitrooxy)acetate finds utility in multiple scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying esterification and nitrooxy compound reactions. Biology: Investigated for its effects on biological systems, particularly in relation to its nitrooxy group which can release nitric oxide, influencing various biological pathways. Medicine: Potentially explored for its therapeutic effects, leveraging the nitric oxide releasing capacity for vasodilation and anti-inflammatory applications. Industry:
作用機序
The primary mechanism of action for tetradecyl (nitrooxy)acetate in biological systems involves the release of nitric oxide from the nitrooxy group. This nitric oxide can interact with various molecular targets, including guanylate cyclase, leading to vasodilation and modulation of inflammatory responses. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.
類似化合物との比較
Dodecyl (nitrooxy)acetate
Hexadecyl (nitrooxy)acetate
Octadecyl (nitrooxy)acetate
Uniqueness of Tetradecyl (nitrooxy)acetate: What sets this compound apart is its specific alkyl chain length, which influences its physical properties such as solubility and melting point. This makes it more suitable for particular applications compared to its shorter (dodecyl) or longer (hexadecyl, octadecyl) counterparts, balancing hydrophobicity and reactivity optimally for certain uses.
特性
CAS番号 |
5426-76-6 |
|---|---|
分子式 |
C16H31NO5 |
分子量 |
317.42 g/mol |
IUPAC名 |
tetradecyl 2-nitrooxyacetate |
InChI |
InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)15-22-17(19)20/h2-15H2,1H3 |
InChIキー |
KQCHGTULTJPHBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)CO[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


